2,2-bis(trimethylsilyl)acetonitrile
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Overview
Description
2,2-Bis(trimethylsilyl)acetonitrile is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to an acetonitrile moiety. This compound is known for its chemical stability and utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Bis(trimethylsilyl)acetonitrile can be synthesized through the reaction of acetonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(trimethylsilyl)acetonitrile undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as bis(trimethylsilyl)acetic acid.
Reduction: Reduction reactions can lead to the formation of bis(trimethylsilyl)methane.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are typically employed.
Major Products Formed:
Bis(trimethylsilyl)acetic acid from oxidation.
Bis(trimethylsilyl)methane from reduction.
Various substituted nitriles from nucleophilic substitution.
Scientific Research Applications
2,2-Bis(trimethylsilyl)acetonitrile is widely used in scientific research due to its stability and reactivity. Its applications include:
Chemistry: It serves as a protecting group for nitriles in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is utilized in the production of silicon-based materials and as an intermediate in the synthesis of other organosilicon compounds.
Mechanism of Action
The mechanism by which 2,2-bis(trimethylsilyl)acetonitrile exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the trimethylsilyl groups act as leaving groups, facilitating the substitution at the cyano carbon. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with nucleophiles and electrophiles in organic reactions.
Comparison with Similar Compounds
2,2-Bis(trimethylsilyl)acetonitrile is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to similar compounds. Some similar compounds include:
Bis(trimethylsilyl)acetamide: Used as a silylating agent in organic synthesis.
Bis(trimethylsilyl)methane: A simpler organosilicon compound with different reactivity.
Trimethylsilyl chloride: A common reagent for introducing trimethylsilyl groups.
Properties
CAS No. |
18881-60-2 |
---|---|
Molecular Formula |
C8H19NSi2 |
Molecular Weight |
185.4 |
Purity |
95 |
Origin of Product |
United States |
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